Lrrk2-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LRRK2-IN-7: is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various cellular processes and associated with Parkinson’s disease. This compound has gained significant attention due to its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson’s disease, where LRRK2 mutations are a common genetic cause .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of LRRK2-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents .
Industrial Production Methods: : Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: : LRRK2-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its efficacy and selectivity .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: : The major products formed from these reactions are typically derivatives of this compound with altered functional groups, which may exhibit improved pharmacological properties .
Scientific Research Applications
Chemistry: : In chemistry, LRRK2-IN-7 is used as a tool compound to study the structure-activity relationships of kinase inhibitors and to develop new therapeutic agents .
Biology: : In biological research, this compound is employed to investigate the role of LRRK2 in cellular processes such as autophagy, endocytosis, and lysosomal function. It helps elucidate the molecular mechanisms underlying LRRK2-related diseases .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for Parkinson’s disease. Clinical trials are ongoing to assess its efficacy and safety in patients with LRRK2 mutations .
Industry: : In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting LRRK2. It is also used in high-throughput screening assays to identify other potential inhibitors .
Mechanism of Action
Mechanism: : LRRK2-IN-7 exerts its effects by selectively inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular pathways .
Molecular Targets and Pathways: : The primary molecular target of this compound is the kinase domain of LRRK2. By inhibiting this domain, this compound affects pathways involved in autophagy, endocytosis, and lysosomal function, which are critical for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include LRRK2-IN-1, GNE-7915, and DNL201. These compounds also target the kinase activity of LRRK2 but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness: : LRRK2-IN-7 is unique in its high selectivity for LRRK2 and its potential to cross the blood-brain barrier, making it a promising candidate for treating central nervous system disorders .
References
Properties
Molecular Formula |
C24H26N6O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24-/m1/s1 |
InChI Key |
JCQABEJXHUSDMF-HOYKHHGWSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@@]5(CC56CC6)C#N)C=N3)O |
Canonical SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.